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molecular formula C15H13BrO4 B8778976 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-bromo-, ethyl ester

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-bromo-, ethyl ester

Cat. No. B8778976
M. Wt: 337.16 g/mol
InChI Key: TXRDONSOAWTHFF-UHFFFAOYSA-N
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Patent
USRE042700E1

Procedure details

A mixture of 24.60 g (132.9 mmol) of 4-bromobenzaldehyde 30.66 g (176.0 mmol) of diethyl succinate in 20 ml of THF was added 200.0 ml of potassium tert-butoxide in 1.0 M 2-methyl-2-propanol over a period of 20 minutes. The reaction mixture was reflux overnight, then cooled to room temperature. The mixture was extracted with EtOAc, washed with 10% HCl, brine, and water, dried (MgSO4), filtered, and concentrated to afford a yellow-brown oil. The mixture in 150.0 ml of acetic anhydride was added 10.0 g of sodium acetate and was reflux overnight, then cooled to room temperature. The mixture was extracted with EtOAc, washed with 10% HCl, brine, and water, dried (MgSO4), filtered, and concentrated. Flash column chromatography (20% EtOAc/hexane) yielded a brown oil. (5.10 g, 11% yield): Rf0.22 (10% EtOAc/hexane); 1H NMR (400 MHz, CDCl3) δ 1.43 (t, J=7.2 Hz, 3, CH3), 2.60 (s, 3, CH3), 4.42 (q, J=7.2 Hz, 2, CH2), 7.40 (d, J=2.4 Hz, 1, ArH), 7.65 (dd, J=7.6, 2.4 Hz, 1, ArH), 7.84 (d, J=8.0 Hz, 1, ArH), 8.05 (s, 1, ArH), 8.46 ppm (s, 1, ArH).
Quantity
24.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.[C:10]([O:19][CH2:20][CH3:21])(=[O:18])[CH2:11][CH2:12][C:13]([O:15][CH2:16][CH3:17])=O.CC(C)([O-:25])C.[K+].C([O-])(=O)C.[Na+]>C1COCC1.CC(O)(C)C.C(OC(=O)C)(=O)C.CCOC(C)=O.CCCCCC>[C:16]([O:15][C:13]1[C:8]2[C:5](=[CH:4][CH:3]=[C:2]([Br:1])[CH:9]=2)[CH:6]=[C:11]([C:10]([O:19][CH2:20][CH3:21])=[O:18])[CH:12]=1)(=[O:25])[CH3:17] |f:2.3,4.5,9.10|

Inputs

Step One
Name
Quantity
24.6 g
Type
reactant
Smiles
BrC1=CC=C(C=O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC(=O)OCC)(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)(C)O
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C.CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was reflux overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc
WASH
Type
WASH
Details
washed with 10% HCl, brine, and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford a yellow-brown oil
TEMPERATURE
Type
TEMPERATURE
Details
was reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc
WASH
Type
WASH
Details
washed with 10% HCl, brine, and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Flash column chromatography (20% EtOAc/hexane) yielded a brown oil

Outcomes

Product
Name
Type
Smiles
C(C)(=O)OC1=CC(=CC2=CC=C(C=C12)Br)C(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 11%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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